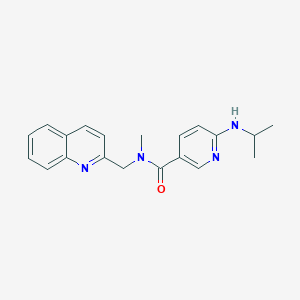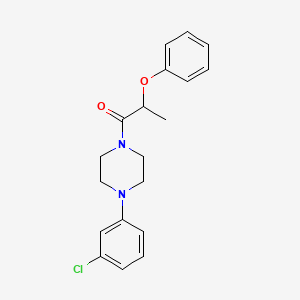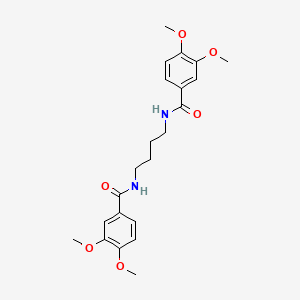
2-(1,3-benzodioxol-5-yl)-N-benzylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-benzylethanamine, also known as benzylpiperonylamine or BP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been studied for its potential therapeutic effects in various medical conditions. The purpose of
Mechanism of Action
BP acts as a substrate for the vesicular monoamine transporter (VMAT), which transports it into the synaptic vesicles of monoaminergic neurons. Once inside the vesicles, BP displaces endogenous monoamines such as serotonin, norepinephrine, and dopamine, leading to their release into the synaptic cleft. This results in an increase in the extracellular levels of these neurotransmitters, which can activate their respective receptors and produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects
BP has been found to produce a range of biochemical and physiological effects in animal models and humans. These effects include increased locomotor activity, hyperthermia, anorexia, and changes in neurotransmitter levels. BP has also been found to produce rewarding effects in animal models, which suggests that it has abuse potential.
Advantages and Limitations for Lab Experiments
BP has several advantages for lab experiments, including its high potency and selectivity for monoaminergic neurons. However, its potential toxicity and abuse potential can limit its use in certain experiments. Additionally, the lack of standardized protocols for BP administration and dosing can make it difficult to compare results across studies.
Future Directions
There are several future directions for BP research. One area of interest is the development of more selective and potent SSRA and SNDRA compounds that can produce therapeutic effects without the potential for abuse. Another area of interest is the investigation of the potential therapeutic effects of BP in other medical conditions, such as Parkinson's disease and post-traumatic stress disorder. Finally, the development of standardized protocols for BP administration and dosing can improve the comparability of results across studies.
Synthesis Methods
BP can be synthesized through a multi-step process that involves the reaction of safrole with benzyl chloride, followed by reduction and N-alkylation. The purity of the final product can be improved through recrystallization or chromatography.
Scientific Research Applications
BP has been studied for its potential therapeutic effects in various medical conditions, including depression, anxiety, and addiction. It has been found to act as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it can increase the levels of these neurotransmitters in the brain. This mechanism of action has been hypothesized to underlie the potential therapeutic effects of BP in depression and anxiety.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-benzylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)11-17-9-8-13-6-7-15-16(10-13)19-12-18-15/h1-7,10,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUIQALPIMYUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5523444 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)


![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)


![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)